3,4-Dibromo-6-iodo-2H-indazole is a halogenated indazole derivative that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and material science. This compound features two bromine atoms and one iodine atom, which significantly influence its chemical reactivity and biological activity.
The synthesis of 3,4-dibromo-6-iodo-2H-indazole can be traced back to various methods involving the functionalization of indazole derivatives. Its structural characteristics make it a subject of interest for researchers exploring novel compounds with specific biological activities.
3,4-Dibromo-6-iodo-2H-indazole belongs to the class of heterocyclic compounds, specifically indazoles, which are known for their diverse biological properties. The presence of halogens (bromine and iodine) enhances its reactivity, making it suitable for further chemical modifications.
The synthesis of 3,4-dibromo-6-iodo-2H-indazole typically involves several key steps, including:
The reaction conditions are critical for achieving high yields and selectivity. For instance, maintaining low temperatures during bromination can minimize side reactions and enhance the purity of the final product. The use of continuous flow reactors in industrial settings can further optimize these processes by improving reaction efficiency and scalability.
3,4-Dibromo-6-iodo-2H-indazole has a unique molecular structure characterized by:
The structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the halogen substituents and the indazole framework.
3,4-Dibromo-6-iodo-2H-indazole is capable of undergoing various chemical reactions:
Common reagents include potassium permanganate for oxidation and palladium on carbon for reduction. Reaction conditions such as temperature and solvent choice play a crucial role in determining product distribution.
The mechanism of action for 3,4-dibromo-6-iodo-2H-indazole is primarily associated with its biological activity:
Studies have shown that halogenated indazoles exhibit varied biological activities based on their substituents, with halogens often enhancing binding affinities due to increased lipophilicity.
3,4-Dibromo-6-iodo-2H-indazole has several applications in scientific research:
Indazoles represent a class of nitrogen-containing bicyclic heterocycles comprising a fused benzene and pyrazole ring. These compounds exhibit tautomerism, primarily existing as the thermodynamically stable 1H-indazole form, though the 2H-indazole form is also pharmacologically relevant. Despite their scarcity in nature (only three natural indazole alkaloids have been identified), synthetic indazole derivatives have emerged as indispensable scaffolds in modern drug discovery. The structural versatility of the indazole nucleus allows for extensive functionalization, enabling medicinal chemists to fine-tune pharmacological properties, thereby yielding compounds with diverse biological activities. This adaptability has positioned indazoles among the most privileged heterocycles in pharmaceutical development, with over 400 patents and numerous clinical drugs featuring this core structure [5] [7] [9].
Halogenation, particularly bromination and iodination, serves as a strategic molecular modification in medicinal chemistry, profoundly influencing the bioactivity and drug-like properties of indazole derivatives. The introduction of halogen atoms—chlorine, bromine, or iodine—at specific positions on the indazole ring system enhances binding affinity to biological targets through steric, electronic, and hydrophobic effects. These heavy atoms facilitate key interactions with binding pockets in enzymes and receptors, often leading to improved potency and selectivity.
Table 1: Marketed Halogenated Indazole-Based Drugs
Drug Name | Halogen Pattern | Therapeutic Application | Molecular Target |
---|---|---|---|
Pazopanib (Votrient®) | Chloro | Renal cell carcinoma, Soft tissue sarcoma | Multi-targeted tyrosine kinases |
Axitinib (Inlyta®) | Bromo | Advanced renal cell carcinoma | VEGFR-1, VEGFR-2, VEGFR-3 |
Niraparib (Zejula®) | Chloro | Ovarian cancer | Poly (ADP-ribose) polymerase (PARP) |
Entrectinib (Rozlytrek®) | Chloro | NTRK fusion-positive solid tumors | TRKA/B/C, ROS1, ALK |
Granisetron (Kytril®) | None (illustrates indazole core) | Chemotherapy-induced nausea/vomiting | 5-HT3 receptor antagonist |
Halogenated indazoles demonstrate remarkable therapeutic potential across diverse disease areas. Bromine and iodine atoms, due to their substantial size and polarizability, are particularly effective in filling hydrophobic binding pockets and forming halogen bonds with biomolecular targets. For instance, pazopanib, featuring a chloroindazole core, inhibits multiple tyrosine kinases by competitively binding to their ATP sites, leveraging the chlorine atom for optimal hydrophobic contact [7] [9]. Similarly, niraparib incorporates a chloroindazole moiety critical for its potent inhibition of PARP enzymes, crucial for DNA repair in cancer cells [3]. The strategic placement of halogens modulates electronic distribution, lipophilicity (log P), and metabolic stability—key parameters governing pharmacokinetic behavior. Polyhalogenated indazoles, such as 3,4-dibromo-6-iodo-2H-indazole, exemplify advanced pharmacophore design where multiple halogens synergistically enhance target engagement and physicochemical properties [1] [6].
Regioselective halogenation—the precise installation of halogen atoms at specific ring positions—is paramount for optimizing the bioactivity of indazole derivatives. The indazole ring system presents several possible substitution sites (positions 3,4,5,6,7), each conferring distinct steric and electronic influences on molecular interactions. Positional isomerism significantly impacts pharmacological profiles, as demonstrated by the divergent activities of 3-bromo versus 4-bromo or 6-iodo indazoles.
Table 2: Influence of Halogen Position on Indazole Properties
Halogen Position | Steric Effects | Electronic Effects | Biological Implications |
---|---|---|---|
3-Position | Protrudes into binding pocket | Strong electron-withdrawing effect | Enhanced enzyme inhibition (e.g., kinase ATP sites) |
4-Position | Adjacent to NH, influences tautomerism | Moderate electron-withdrawing | Modulation of receptor selectivity |
6-Position | Extends toward solvent region | Minimal effect on ring electronics | Improved solubility and pharmacokinetics |
Polyhalogenation (e.g., 3,4,6) | Complementary fit in complex pockets | Combined electronic perturbation | Synergistic potency enhancement and selectivity |
The 3-position halogen plays a pivotal role in direct target binding, often forming critical halogen bonds with carbonyl oxygen or backbone amides in enzyme active sites. A bromine or iodine at this position provides optimal bond length and angle for such interactions. Conversely, halogens at the 6-position, while less involved in direct target binding, substantially influence physicochemical properties like solubility and membrane permeability. Iodine, with its large van der Waals radius, offers enhanced polarizability for stronger halogen bonding compared to smaller halogens.
Synthetic methodologies enabling regioselective halogenation include directed ortho-metalation (DoM), electrophilic halogenation, and transition-metal-catalyzed processes. For example, iodination at C6 often employs iodine monochloride or N-iodosuccinimide under controlled conditions to avoid di- or triiodination [9]. Achieving sequential, site-specific introduction of different halogens (e.g., bromine followed by iodine) demands meticulous optimization of reaction parameters like temperature, solvent, and catalyst. These regioselective modifications transform the indazole scaffold into a versatile template for generating targeted libraries with enhanced drug-likeness and bioactivity [5] [9].
3,4-Dibromo-6-iodo-2H-indazole (CAS: 887568-47-0) exemplifies the strategic application of polyhalogenation in medicinal chemistry. This compound features three distinct halogens—two bromines and one iodine—positioned at the 3-, 4-, and 6-positions of the indazole ring. The molecular formula is C₇H₃Br₂IN₂, with a molecular weight of 401.83 g/mol. Its canonical SMILES representation is "BrC1=CC(I)=CC2=NN=C(Br)C1=2", accurately depicting the bromines at C3/C4 and iodine at C6 [1] [6].
Table 3: Physicochemical and Structural Data for 3,4-Dibromo-6-iodo-2H-indazole
Property | Value | Method/Description |
---|---|---|
Molecular Formula | C₇H₃Br₂IN₂ | Elemental analysis |
Molecular Weight | 401.83 g/mol | Mass spectrometry |
IUPAC Name | 3,4-dibromo-6-iodo-2H-indazole | Nomenclature |
Canonical SMILES | BrC1=CC(I)=CC2=NN=C(Br)C1=2 | Molecular structure encoding |
InChI Key | SECHSDHQTYUIAY-UHFFFAOYSA-N | Unique molecular identifier |
Halogen Pattern | 3,4-dibromo; 6-iodo | Regiochemistry confirmed by NMR/SCXRD |
Research Applications | Synthetic intermediate for kinase inhibitors, PARP inhibitors | Medicinal chemistry building block |
The 3,4-dibromo substitution enhances the compound's electrophilic character, making it amenable to further functionalization via cross-coupling reactions. The C3 bromine is particularly reactive in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) due to reduced electron density at this position. The 6-iodo group, while less reactive than bromine in coupling reactions, serves as an excellent handle for chemoselective modifications, such as copper-catalyzed cyanation or amination. This trihalogenated indazole functions as a versatile molecular building block for synthesizing complex pharmacophores. For instance, it can undergo sequential cross-coupling: initial Sonogashira coupling at C3, followed by Suzuki coupling at C4, and finally amination at C6, enabling the construction of diverse polyfunctionalized indazoles [1] [6].
This compound’s structural features directly influence its drug discovery applications:
As a polyhalogenated indazole, this compound exemplifies rational design principles where regioselective halogen placement maximizes synthetic utility and target engagement potential, accelerating the discovery of novel therapeutic agents targeting oncology and inflammatory pathways.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0